(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-12-1-13-24-17-9-2-14(3-10-17)4-11-18(21)15-5-7-16(8-6-15)20(22)23/h2-11H,1,12-13H2/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYJKAWEUOBSR-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(3-fluoropropoxy)benzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones exhibit structure-dependent bioactivity and physicochemical properties. Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Chalcones
Key Observations:
Substituent Effects on Bioactivity: The nitro group (Ring A) in the target compound mirrors 3MPNP, which exhibits nonlinear optical properties due to charge transfer between electron-deficient (nitro) and electron-rich (methyl) groups . Methoxy and dimethylamino groups (e.g., C5 in ) enhance MAO-B selectivity, suggesting that the target’s 3-fluoropropoxy group (moderately electronegative) may balance lipophilicity and electronic effects for enzyme interactions. Halogen substitutions (e.g., 2j’s bromine/iodine in ) correlate with lower IC50 values, implying that the target’s fluorine may offer similar advantages in potency.
Antimicrobial and Antifungal Potential: Chalcones with nitro and halogen substituents (e.g., compound 10 in , MIC = 0.07 µg/mL against T. rubrum) demonstrate strong antifungal activity. The target’s nitro and fluoropropoxy groups may synergize for similar effects, though empirical validation is needed.
This contrasts with 2j’s bromine substitution, which enhances electronegativity but may reduce solubility . The nitro group’s electron-withdrawing nature likely stabilizes the α,β-unsaturated ketone, enhancing reactivity in Michael addition or redox processes .
MAO Inhibition Selectivity: Non-piperazine chalcones (e.g., cardamonin) show higher MAO inhibition than piperazine-substituted analogs . The target compound’s lack of piperazine aligns with this trend, though its fluoropropoxy group’s steric effects could modulate binding affinity.
Biological Activity
(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Synthesis
The synthesis of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-(3-fluoropropoxy)benzaldehyde and 4-nitroacetophenone. The reaction is facilitated by bases like sodium hydroxide or potassium hydroxide in ethanol or methanol at room temperature or slightly elevated temperatures.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a comparative study, it was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating an inhibition zone comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, with results indicating strong activity at concentrations as low as 50 µg/mL.
Anti-inflammatory Effects
In vitro studies have shown that (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory conditions, with IC50 values around 25 µM.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In cell line studies involving human cancer cells (e.g., MCF-7 breast cancer cells), it induced apoptosis and inhibited cell proliferation. The compound's mechanism appears to involve the modulation of apoptotic pathways, with significant downregulation of Bcl-2 and upregulation of Bax observed through Western blot analysis.
The biological activity of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : The compound can bind to specific cellular receptors, influencing signal transduction pathways associated with inflammation and cancer progression.
- Gene Expression Modulation : It affects gene expression related to inflammatory responses and cell survival, which could contribute to its therapeutic effects .
Comparative Analysis
A comparative analysis with similar chalcone derivatives highlights the unique properties conferred by its functional groups:
| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | Structure | High | Moderate | High |
| (2E)-3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Hydroxy group instead of fluoropropoxy | Moderate | Low | Moderate |
| (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Methoxy group instead of fluoropropoxy | Low | Moderate | Low |
This table illustrates that the presence of the fluoropropoxy group significantly enhances the biological activity compared to other analogs.
Case Studies
Several case studies have documented the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had a higher efficacy than traditional antibiotics, suggesting its potential application in treating resistant bacterial infections.
- Inflammation Model in Mice : In vivo studies using a mouse model of inflammation showed reduced edema and cytokine levels after treatment with the compound, indicating its therapeutic potential in inflammatory diseases.
- Cancer Cell Line Studies : Research involving MCF-7 cells indicated that treatment with this compound led to significant apoptosis compared to untreated controls, highlighting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic methodologies for preparing (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 4-nitroacetophenone) reacts with an aldehyde derivative (e.g., 4-(3-fluoropropoxy)benzaldehyde) under basic conditions. Key steps include:
- Base selection : KOH or NaOH in ethanol (0–50°C, 2–3 hours) .
- Solvent optimization : Ethanol is preferred due to its polarity and ability to dissolve aromatic intermediates .
- Temperature control : Reactions initiated at 0°C to minimize side products, then stirred at room temperature .
Post-synthesis, purification via recrystallization or column chromatography is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C-APT NMR confirm the E-configuration of the α,β-unsaturated ketone and substituent positions (e.g., fluoropropoxy and nitro groups) .
- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate core functional groups .
- Mass spectrometry (MS) : High-resolution MS determines molecular ion peaks and fragmentation patterns .
Q. How do the fluoropropoxy and nitro groups influence the compound’s reactivity?
- Nitro group : Enhances electrophilicity of the ketone, facilitating nucleophilic attacks in condensation reactions. It also contributes to π-π stacking in crystal structures .
- Fluoropropoxy group : The fluorine atom increases electronegativity, stabilizing intermediates via inductive effects. The propoxy chain may enhance solubility in non-polar solvents .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives are synthesized via:
- Substitution : Halogen or alkyl groups replace the nitro or fluoropropoxy moieties (e.g., using 4-chlorobenzaldehyde) .
- Reduction : Catalytic hydrogenation of the α,β-unsaturated ketone yields saturated analogs .
- Oxidation : Epoxidation of the double bond forms epoxide derivatives .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated under varying conditions (e.g., acidic vs. basic)?
- Base-catalyzed conditions : The enolate mechanism dominates, with the base deprotonating the ketone to form a resonance-stabilized enolate, which attacks the aldehyde .
- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, favoring aldol condensation but risking side reactions like polymerization .
Methodological tip : Use deuterated solvents for in-situ NMR monitoring of intermediates .
Q. What advanced structural analysis techniques resolve crystallographic ambiguities?
- X-ray crystallography : Determines bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings, critical for assessing conjugation .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O/N hydrogen bonds) contributing to crystal packing .
Example : In similar chalcones, C–H···O interactions (2.51–2.57 Å) stabilize the lattice .
Q. How is biological activity evaluated, and what are key pitfalls in assay design?
- Antimicrobial assays : Broth microdilution (MIC) tests against bacterial/fungal strains, with controls for solvent interference .
- Cytotoxicity screening : MTT assays on cancer cell lines, ensuring proper DMSO concentration (<0.1% v/v) to avoid false positives .
Note : The nitro group may confer redox activity, requiring ROS scavenger controls .
Q. How can contradictory data in synthesis yields or purity be resolved?
- Systematic parameter variation : Test bases (KOH vs. NaOH), solvents (ethanol vs. methanol), and temperatures .
- Analytical cross-validation : Compare HPLC purity with 1H NMR integration ratios for byproduct quantification .
Case study : Ethanol/NaOH at 25°C improved yields by 15% over KOH in one study .
Q. What computational tools predict nonlinear optical (NLO) properties?
- Density Functional Theory (DFT) : Calculates hyperpolarizability (β) and dipole moment using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .
- Molecular electrostatic potential (MEP) maps : Identify electron-rich regions (nitro group) for charge-transfer interactions .
Q. How do structural modifications impact physicochemical properties compared to analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
